N'-(3-Chlorobenzylidene)-2-furohydrazide
Description
N'-(3-Chlorobenzylidene)-2-furohydrazide is a Schiff base derivative synthesized via the condensation of 2-furoic acid hydrazide with 3-chlorobenzaldehyde. This compound features a furan ring conjugated to a hydrazide linkage and a 3-chlorobenzylidene moiety, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
MBAWSJRIOFSHHD-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2-furohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-furohydrazide. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is heated under reflux conditions for a few hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(3-Chlorobenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene ring .
Scientific Research Applications
N’-(3-Chlorobenzylidene)-2-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various pathways, including caspase-independent mechanisms .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Core Heterocycle Variations
- Benzothiophene vs.
- Pyridine vs. Benzene : N′-(1-pyridin-2-ylmethylene)-2-furohydrazide substitutes the 3-chlorobenzylidene group with a pyridinylmethylene group, introducing a nitrogen atom that enhances coordination capabilities with metal ions (e.g., La(III) sensors) .
Substituent Effects
- Methoxy vs. Chloro : N'-(3-chlorobenzylidene)-4-methoxybenzohydrazide replaces the furan with a 4-methoxybenzohydrazide group. The methoxy substituent is electron-donating, contrasting with the electron-withdrawing chloro group, altering electronic density and reactivity .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
| Compound Name | Melting Point (°C) | Yield (%) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| N'-(3-Chlorobenzylidene)-2-furohydrazide | Not Reported | Not Reported | C=O (~1660), C=N (~1570) (inferred) |
| (E)-N’-(3-chlorobenzylidene)benzohydrazide [1] | 271–273 | 77 | 1662 (C=O), 1571 (C=N) |
| N'-(3-chlorobenzylidene)-4-methoxybenzohydrazide [20] | 162 | Not Reported | Not Reported |
| 1-(3-chlorobenzylidene)-2-phenylhydrazine [5] | 120 | 88.57 | 1585 (C=N), 748 (C-Cl) |
Notes:
- Higher melting points (e.g., 271–273°C in [1]) correlate with extended conjugation and intermolecular hydrogen bonding.
- The C=N stretch in IR spectra varies between 1571–1585 cm⁻¹, reflecting electronic differences in substituents .
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